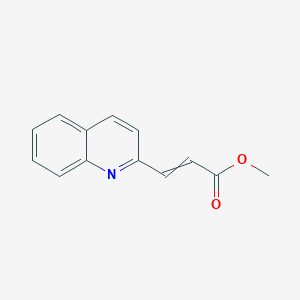
5-propoxy-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of the propoxy group at the 5-position and the carboxylic acid group at the 2-position of the indole ring gives this compound unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-propoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a propoxy-substituted phenylhydrazine and an appropriate aldehyde or ketone.
Another method involves the direct functionalization of an indole precursor. For example, 5-hydroxyindole-2-carboxylic acid can be alkylated with propyl bromide in the presence of a base to introduce the propoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-Propoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms like alcohols or aldehydes.
Substitution: Substituted indole derivatives with various functional groups at the 3-position.
科学研究应用
5-Propoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-propoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Methoxy-1H-indole-2-carboxylic acid: Similar structure with a methoxy group instead of a propoxy group.
5-Hydroxy-1H-indole-2-carboxylic acid: Contains a hydroxy group at the 5-position.
5-Fluoro-1H-indole-2-carboxylic acid: Contains a fluoro group at the 5-position.
Uniqueness
5-Propoxy-1H-indole-2-carboxylic acid is unique due to the presence of the propoxy group, which can influence its lipophilicity, solubility, and overall reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
5-propoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-5-16-9-3-4-10-8(6-9)7-11(13-10)12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) |
InChI 键 |
JKYLJMBPOCFOIJ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC2=C(C=C1)NC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)






![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)


